molecular formula C26H32N4O2S B2992513 N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189933-75-2

N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2992513
CAS No.: 1189933-75-2
M. Wt: 464.63
InChI Key: FABJNUCREDWOLN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetically designed, potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 receptor agonists function by internalizing the receptor on lymphocytes, thereby preventing their egress from lymph nodes . This mechanism effectively sequesters a subset of lymphocytes and reduces their migration to sites of inflammation, making this compound a valuable research tool for investigating the pathophysiology and treatment of autoimmune and inflammatory conditions such as systemic lupus erythematosus, multiple sclerosis, and psoriasis. The structural motif of the 1,4,8-triazaspiro[4.5]decane core is a key pharmacophore found in several clinical and preclinical S1P1 receptor modulators. This compound allows researchers to explore the effects of selective S1P1 agonism, which is associated with therapeutic efficacy, while potentially mitigating side effects linked to the activation of other S1P receptor subtypes like S1P3. It is supplied for in vitro and in vivo preclinical research to further the understanding of immunomodulation and for the development of novel therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-5-30-14-12-26(13-15-30)28-24(20-7-10-22(32-4)11-8-20)25(29-26)33-17-23(31)27-21-9-6-18(2)19(3)16-21/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABJNUCREDWOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazaspiro framework which is significant in medicinal chemistry due to its unique structural properties. The synthesis involves multiple steps, typically including the formation of the triazaspiro core followed by functionalization to introduce the dimethylphenyl and methoxyphenyl groups.

Synthesis Overview

  • Formation of Triazaspiro Core : The initial step involves the condensation of appropriate precursors to form the triazaspiro structure.
  • Thioacetic Acid Reaction : Subsequent reaction with thioacetic acid derivatives introduces the thioacetamide functionality.
  • Final Functionalization : The final steps involve the introduction of the 3,4-dimethylphenyl group through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, potentially through interaction with thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
  • Case Study : A study demonstrated that related compounds showed selective cytotoxicity against various cancer cell lines including Mia PaCa-2 and PANC-1, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been evaluated against several pathogens:

CompoundTarget OrganismsActivity Level
Compound AStaphylococcus aureusModerate
Compound BCandida albicansHigh
Compound CEscherichia coliLow

Such studies reveal that modifications in the chemical structure can significantly enhance antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:

  • Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and cellular uptake.
  • Thioamide Functionality : This group appears to play a critical role in the interaction with biological targets, enhancing potency against certain enzymes .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Viability Assays : Using MTT and LDH assays showed a dose-dependent reduction in cell viability.
  • Apoptosis Induction : Flow cytometry indicated increased apoptosis in treated cells compared to controls.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound:

  • Tumor Models : Efficacy was evaluated in xenograft models where significant tumor regression was observed at optimized dosages.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Several analogs with variations in aromatic substituents and spiro system modifications have been synthesized and characterized:

Table 1: Key Structural Variations and Physicochemical Properties
Compound Name & Source Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3,4-dimethylphenyl, 4-methoxyphenyl, ethyl C₂₇H₃₁N₄O₂S (estimated) ~487.63 Methoxy group enhances electron density; dimethylphenyl adds steric bulk .
2-{[3-(4-Chlorophenyl)-8-ethyl-...} () 2,3-dimethylphenyl, 4-chlorophenyl, ethyl C₂₅H₂₉ClN₄OS 469.04 Chlorine atom increases lipophilicity; potential for halogen bonding .
N-(3-chloro-4-methoxyphenyl)-... () 3-chloro-4-methoxyphenyl, phenyl, methyl C₂₃H₂₅ClN₄O₂S 457.0 Chlorine and methoxy groups may influence bioavailability .
2-((8-ethyl-3-(4-fluorophenyl)-...} () 4-ethylphenyl, 4-fluorophenyl, ethyl C₂₅H₂₉FN₄OS 452.6 Fluorine improves metabolic stability; ethyl group enhances hydrophobicity .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with chlorine () or fluorine (), which are electron-withdrawing. This difference may alter binding affinities in biological targets.
  • Steric Effects : The 3,4-dimethylphenyl group in the target compound introduces greater steric hindrance compared to simpler aryl groups (e.g., phenyl in ).

Thioacetamide-Containing Analogues with Antimicrobial Activity

Compounds from , such as N-(4-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (11) , share the thioacetamide motif but lack the spirocyclic core. These compounds demonstrated antimicrobial activity , attributed to the –SC(O)NH– linkage’s ability to disrupt microbial enzymes or membranes .

Comparison with Target Compound :

  • The absence of a sulfamoyl group (present in compounds) suggests differing mechanisms of action.

Spirocyclic Compounds with Diverse Cores

  • DDR1 Inhibitor () : A spirocyclic compound with a pyrazolo-pyridine moiety exhibited kinase inhibition, highlighting the spiro system’s role in maintaining bioactive conformations .
  • Crystal Structure Insights () : N-Substituted acetamides with thiazole rings demonstrated hydrogen-bond-driven dimerization, a feature that could stabilize the target compound’s solid-state structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide?

  • Methodology : The compound’s spirocyclic core (1,4,8-triazaspiro[4.5]deca-1,3-diene) can be synthesized via cyclization reactions involving 2-oxa-spiro[3.4]octan-1,3-dione derivatives and substituted benzothiazol-imines under reflux conditions in anhydrous solvents (e.g., toluene or DMF) . Subsequent functionalization with thioacetamide groups requires controlled nucleophilic substitution at the spirocyclic sulfur atom, using reagents like Lawesson’s reagent or thiourea derivatives .
  • Key Considerations : Monitor reaction progress via TLC or HPLC-MS to avoid over-substitution. Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Q. How can the structural integrity of the synthesized compound be validated?

  • Methodology :

  • X-ray crystallography : Resolve the spirocyclic conformation and substituent orientation (e.g., 4-methoxyphenyl group positioning) .
  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry of the triazaspiro ring and substituents (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm accuracy).

Q. What safety protocols are critical during handling?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of sulfur-containing intermediates .
  • Avoid inhalation/contact with thiourea derivatives, which may release hazardous gases (e.g., H2S) during reactions .
  • Store the compound at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize cyclization temperature (80–120°C) and thiourea equivalents (1.2–2.0) to maximize spirocyclic core formation .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Lawesson’s reagent reactions) to enhance reproducibility and reduce byproducts .
    • Data Analysis : Fit yield data to a quadratic model (e.g., ANOVA) to identify significant factors.

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Case Study : If NMR suggests axial 4-methoxyphenyl orientation but X-ray shows equatorial positioning:

  • Dynamic NMR : Probe for conformational exchange at elevated temperatures (e.g., coalescence temperature analysis) .
  • DFT calculations : Simulate energy barriers for ring inversion using Gaussian or ORCA software to validate experimental observations .
    • Resolution : Cross-validate with NOESY/ROESY to detect through-space interactions between substituents .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate LogP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular docking : Simulate binding to target receptors (e.g., serotonin receptors) using AutoDock Vina, focusing on the spirocyclic core’s steric compatibility .
    • Validation : Compare in silico results with in vitro assays (e.g., microsomal stability tests).

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